

An In-depth Technical Guide to 5,6-trans-Vitamin D3

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-trans-Vitamin D3, also known as 5,6-trans-cholecalciferol, is a significant photoisomer of vitamin D3. Formed in the skin upon exposure to ultraviolet radiation, it is a naturally occurring human metabolite.[1] While not the most biologically active form of vitamin D, it and its analogs exhibit noteworthy biological activities, including roles in regulating cell proliferation and differentiation, making it a molecule of interest in immunology, oncology, and metabolomics research.[2][3] This technical guide provides a comprehensive overview of **5,6-trans-vitamin D3**, detailing its structural formula, physicochemical properties, biological signaling pathways, and key experimental protocols for its study.

Core Molecule: Structural and Physicochemical Properties

5,6-trans-Vitamin D3 is a seco-steroid, a class of steroids in which one of the rings has been broken; in this case, the B-ring of the cholesterol backbone is opened.[2] The "5,6-trans" designation refers to the geometry around the double bond between carbons 5 and 6, distinguishing it from the native 5,6-cis geometry of vitamin D3.

Chemical Structure:



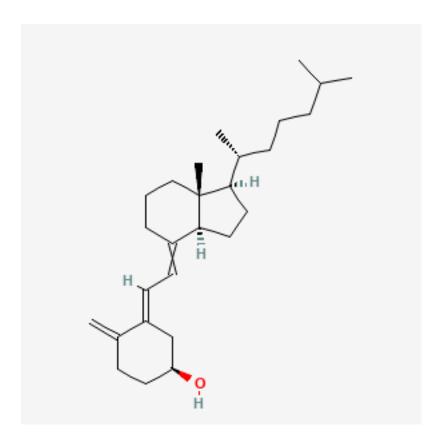


Figure 1: 2D Structural Formula of **5,6-trans-Vitamin D3**.

Property	Value	Reference
Molecular Formula	C27H44O	[4]
Molecular Weight	384.64 g/mol	[4]
CAS Number	22350-41-0	[4]
Synonyms	5,6-trans-Cholecalciferol, (3β,5E,7E)-9,10-Secocholesta- 5,7,10(19)-trien-3-ol	[2]
Appearance	White to pale yellow solid	[2]
Solubility	Soluble in ethanol, DMF, DMSO, and ethyl acetate	[4]
Storage Temperature	-20°C	[2]

Biological Significance and Signaling Pathway







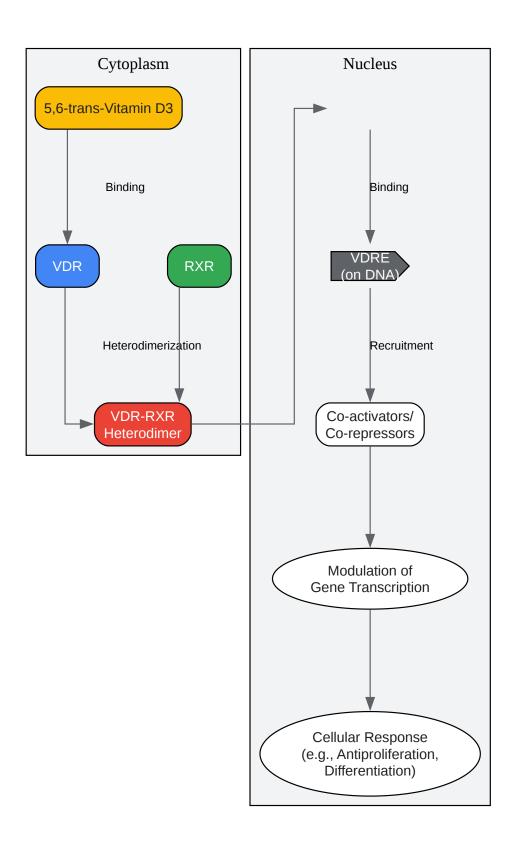
The biological effects of vitamin D compounds are primarily mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor.[5][6] **5,6-trans-Vitamin D3**, like other vitamin D metabolites, is believed to exert its effects through this canonical pathway.

The signaling cascade is initiated when the vitamin D analog binds to the VDR in the cytoplasm. This binding event induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR).[5][7] The newly formed VDR-RXR complex then translocates to the nucleus.

Within the nucleus, the VDR-RXR heterodimer binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[8] This binding event recruits a complex of co-activator or co-repressor proteins, which ultimately modulates the transcription of these genes.[5] The resulting changes in gene expression lead to the various physiological effects attributed to vitamin D, such as the regulation of calcium homeostasis, immune responses, and cell proliferation and differentiation.[6]

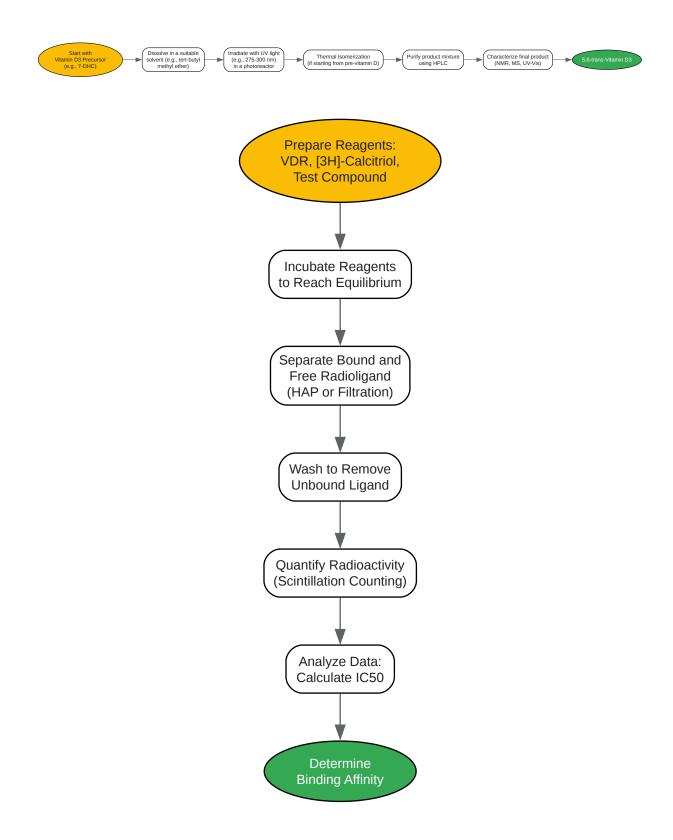
While **5,6-trans-vitamin D3** binds to the VDR, its affinity is notably lower than that of the hormonally active form, $1\alpha,25$ -dihydroxyvitamin D3 (calcitriol).[9] This lower binding affinity generally correlates with reduced biological potency. However, some studies suggest that the antiproliferative activity of certain vitamin D photoisomers does not always directly correlate with their VDR binding affinity, hinting at the possibility of metabolism to more active forms or the involvement of alternative mechanisms.[9]





Nuclear Translocation





Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. Vitamin D and its low calcemic analogs modulate the anticancer properties of cisplatin and dacarbazine in the human melanoma A375 cell line | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. mdpi.com [mdpi.com]
- 7. The impact of vitamin D supplementation on VDR gene expression and body composition in monozygotic twins: randomized controlled trial PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. An evaluation of the biologic activity and vitamin D receptor binding affinity of the photoisomers of vitamin D3 and previtamin D3 PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5,6-trans-Vitamin D3]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15544257#structural-formula-of-5-6-trans-vitamin-d3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com